molecular formula C14H10F4O B6293543 2-(Benzyloxy)-1-fluoro-3-(trifluoromethyl)benzene CAS No. 2379322-79-7

2-(Benzyloxy)-1-fluoro-3-(trifluoromethyl)benzene

Cat. No. B6293543
CAS RN: 2379322-79-7
M. Wt: 270.22 g/mol
InChI Key: DPIWUENSRILJKH-UHFFFAOYSA-N
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Description

Trifluorotoluene is an organic compound with the formula of C6H5CF3 . This colorless fluorocarbon is used as a specialty solvent in organic synthesis and an intermediate in the production of pesticides and pharmaceuticals .


Synthesis Analysis

For small-scale laboratory preparations, trifluorotoluene is synthesized by coupling an aromatic halide and trifluoromethyl iodide in the presence of a copper catalyst . Industrial production is done by reacting benzotrichloride with hydrogen fluoride in a pressurized reactor .


Molecular Structure Analysis

The molecular formula of trifluorotoluene is C6H5CF3 . The 3D structure may be viewed using Java or Javascript .


Chemical Reactions Analysis

Trifluorotoluene is similar to dichloromethane in standard acylation, tosylation, and silylation reactions . The dielectric constants for dichloromethane and trifluorotoluene are 9.04 and 9.18, respectively, indicating similar solvating properties .


Physical And Chemical Properties Analysis

Trifluorotoluene is a colorless liquid with an aromatic odor . It has a density of 1.19 g/mL at 20 °C, a melting point of -29.05 °C, and a boiling point of 103.46 °C . It is soluble in ether, benzene, ethanol, acetone, and miscible in n-heptane, CCl4 .

Advantages and Limitations for Lab Experiments

2-(Benzyloxy)-1-fluoro-3-(trifluoromethyl)benzene has several advantages as a reagent in lab experiments. It is relatively inexpensive and easy to acquire, and it is highly reactive, making it suitable for a wide range of reactions. In addition, it is non-toxic and can be stored for long periods of time without the need for special precautions. However, it is also highly flammable and must be handled with care.

Future Directions

The potential future directions for 2-(Benzyloxy)-1-fluoro-3-(trifluoromethyl)benzene are numerous. It could be used in the synthesis of new pharmaceuticals and agrochemicals, as well as for the synthesis of other small molecules. In addition, it could be used in the synthesis of polymers and nanomaterials, as well as in the catalyzation of biochemical and physiological processes. Finally, it could be used in the development of new catalysts for various reactions.

Synthesis Methods

2-(Benzyloxy)-1-fluoro-3-(trifluoromethyl)benzene can be synthesized via a variety of methods. The most commonly used method is the Friedel-Crafts acylation reaction, which involves the reaction of a benzyl halide and trifluoromethylbenzene in the presence of an acid catalyst. This method yields a high yield of the desired product. Other methods include the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. These methods are generally more efficient and produce higher yields than the Friedel-Crafts acylation reaction.

Scientific Research Applications

2-(Benzyloxy)-1-fluoro-3-(trifluoromethyl)benzene has a wide range of applications in scientific research. It is used as a building block for the synthesis of pharmaceuticals and agrochemicals, as well as for the synthesis of other small molecules. It has also been studied for its potential to act as a catalyst in various reactions. In addition, it has been used in the synthesis of polymers and nanomaterials.

Safety and Hazards

Trifluorotoluene is classified as a flammable liquid and vapor . It may cause skin irritation, serious eye irritation, genetic defects, cancer, and damage to organs through prolonged or repeated exposure . It is harmful if swallowed .

properties

IUPAC Name

1-fluoro-2-phenylmethoxy-3-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F4O/c15-12-8-4-7-11(14(16,17)18)13(12)19-9-10-5-2-1-3-6-10/h1-8H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPIWUENSRILJKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=CC=C2F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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